N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyridine ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan and pyridine rings are synthesized separately and then coupled together using a palladium-catalyzed cross-coupling reaction. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to substitute the methanesulfonyl group.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of furan, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25(22,23)20-7-4-14(5-8-20)17(21)19-11-13-2-3-16(18-10-13)15-6-9-24-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTDDSIJIDAQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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